
2,2,2-Trichloro-1-(6-azaindol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-1-(6-azaindol-3-yl)ethanone is a chemical compound with the molecular formula C9H5Cl3N2O and a molecular weight of 263.51 g/mol . This compound is characterized by the presence of a trichloromethyl group attached to an ethanone moiety, which is further connected to a 6-azaindole ring. It is primarily used in research and development settings.
Métodos De Preparación
The synthesis of 2,2,2-Trichloro-1-(6-azaindol-3-yl)ethanone involves several steps. One common method includes the reaction of 6-azaindole with trichloroacetyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trichloroacetyl chloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2,2,2-Trichloro-1-(6-azaindol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group, depending on the reducing agent used.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2,2-Trichloro-1-(6-azaindol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study its effects on biological systems, including its potential as a pharmacological agent.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential, although further research is needed.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloro-1-(6-azaindol-3-yl)ethanone involves its interaction with specific molecular targets. The trichloromethyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which may underlie its biological effects .
Comparación Con Compuestos Similares
2,2,2-Trichloro-1-(6-azaindol-3-yl)ethanone can be compared with other similar compounds, such as:
2,2,2-Trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone: This compound has a similar structure but includes a chloroimidazo group instead of an azaindole ring.
2,2,2-Trichloro-1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone: This compound features a pyrrolo-pyridinyl group, which imparts different chemical properties and reactivity.
Propiedades
Fórmula molecular |
C9H5Cl3N2O |
|---|---|
Peso molecular |
263.5 g/mol |
Nombre IUPAC |
2,2,2-trichloro-1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H5Cl3N2O/c10-9(11,12)8(15)6-3-14-7-4-13-2-1-5(6)7/h1-4,14H |
Clave InChI |
PTSIIVGQBHNTSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1C(=CN2)C(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


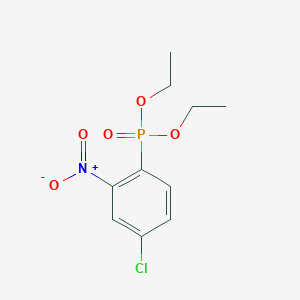
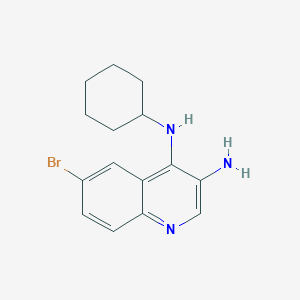


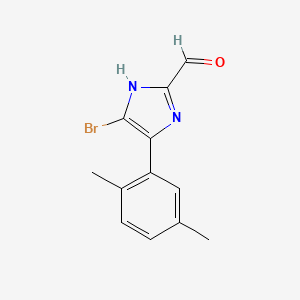

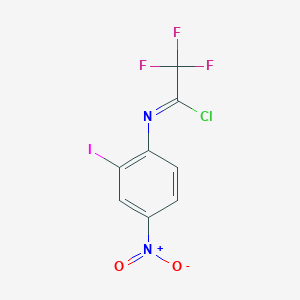

![Ethyl 6-Bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine-2-carboxylate](/img/structure/B13704620.png)
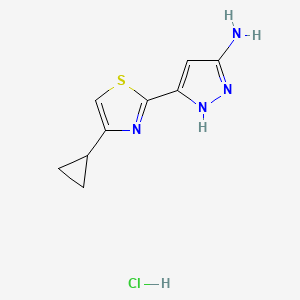

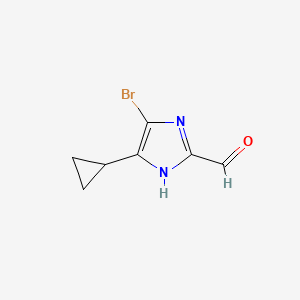
![3-Amino-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13704644.png)
![Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate](/img/structure/B13704651.png)
